Increased Lipophilicity (cLogP) Enhances Potential for Membrane Permeability vs. Unsubstituted Analog
The 2′-methoxy substituent in the target compound increases its calculated partition coefficient (cLogP) compared to the unsubstituted biphenyl-4-sulfonyl chloride. This difference in lipophilicity is a critical factor in medicinal chemistry, as it can influence membrane permeability, solubility, and off-target binding. The target compound has a cLogP of 3.30 , which is higher than that of the unsubstituted comparator.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.30 |
| Comparator Or Baseline | Biphenyl-4-sulfonyl chloride (cLogP = 2.70) |
| Quantified Difference | ΔcLogP = +0.60 |
| Conditions | Calculated partition coefficient |
Why This Matters
Higher lipophilicity can translate to improved cell membrane permeability, which is often a prerequisite for intracellular target engagement.
